![molecular formula C19H21NO4 B14169112 [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate CAS No. 436842-17-0](/img/structure/B14169112.png)
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate is a complex organic compound that features a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can be achieved through multi-component reactions, such as the Ugi reaction. This involves the coupling of cyclohexyl isocyanide, paraformaldehyde, and 3-hydroxynaphthalene-2-carboxylic acid under mild conditions . The reaction typically proceeds at room temperature, yielding the desired product in good yield.
Industrial Production Methods
Factors such as cost, efficiency, and environmental impact are considered to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-naphthalene-2-carboxylate, while reduction of the oxoethyl group can produce 2-(cyclohexylamino)-2-hydroxyethyl 3-hydroxynaphthalene-2-carboxylate .
Aplicaciones Científicas De Investigación
[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylamino group can form hydrogen bonds with active sites, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(cyclohexylamino)-2-oxoacetate: Similar in structure but lacks the naphthalene moiety.
[2-(Cyclohexylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate: Contains a thiophene ring instead of a naphthalene ring.
2-(Cyclohexylamino)-2-oxoethyl (2-methoxyphenyl)acetate: Features a methoxyphenyl group instead of a hydroxynaphthalene group.
Uniqueness
The uniqueness of [2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate lies in its combination of a cyclohexylamino group, an oxoethyl linkage, and a hydroxynaphthalene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
436842-17-0 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
[2-(cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c21-17-11-14-7-5-4-6-13(14)10-16(17)19(23)24-12-18(22)20-15-8-2-1-3-9-15/h4-7,10-11,15,21H,1-3,8-9,12H2,(H,20,22) |
Clave InChI |
WDMXAERGQOVMDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O |
Solubilidad |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


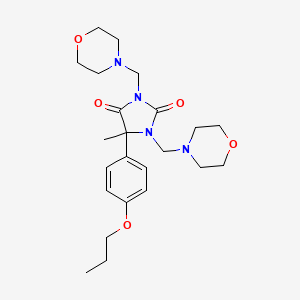
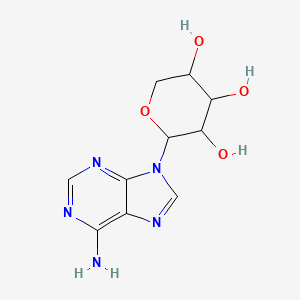
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
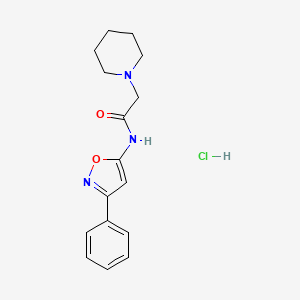
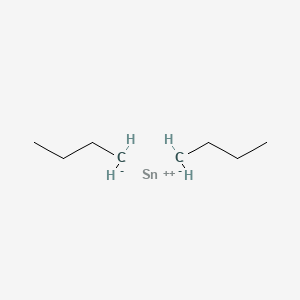
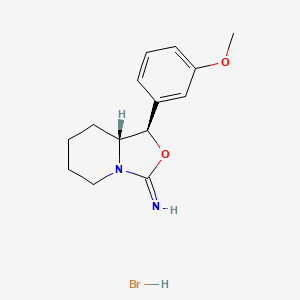
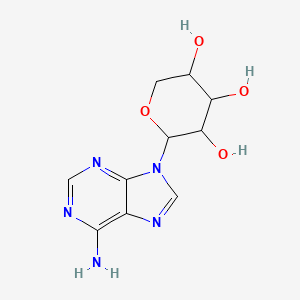
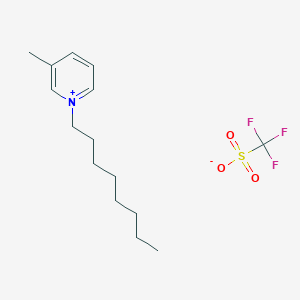
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
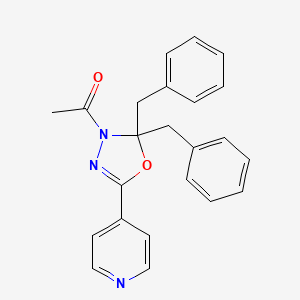
![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
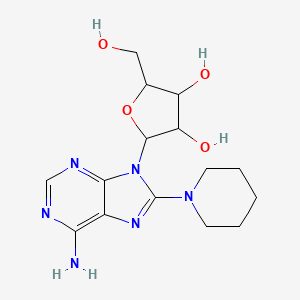
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
